molecular formula C11H5BrFNS B3064150 2-Bromo-4-(3-fluorophenylethynyl)thiazole CAS No. 878018-74-7

2-Bromo-4-(3-fluorophenylethynyl)thiazole

Cat. No.: B3064150
CAS No.: 878018-74-7
M. Wt: 282.13 g/mol
InChI Key: XPOUXVRKZDTDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3-fluorophenylethynyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at the 2-position and a 3-fluorophenylethynyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(3-fluorophenylethynyl)thiazole typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-fluorophenylethynyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS)

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base (e.g., triethylamine)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazoles, while coupling reactions could produce more complex aromatic systems .

Scientific Research Applications

2-Bromo-4-(3-fluorophenylethynyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-4-(3-fluorophenylethynyl)thiazole would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-fluorophenylethynyl)thiazole
  • 2-Bromo-4-(3-chlorophenylethynyl)thiazole
  • 2-Bromo-4-(3-methylphenylethynyl)thiazole

Uniqueness

2-Bromo-4-(3-fluorophenylethynyl)thiazole is unique due to the presence of the 3-fluorophenylethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

878018-74-7

Molecular Formula

C11H5BrFNS

Molecular Weight

282.13 g/mol

IUPAC Name

2-bromo-4-[2-(3-fluorophenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C11H5BrFNS/c12-11-14-10(7-15-11)5-4-8-2-1-3-9(13)6-8/h1-3,6-7H

InChI Key

XPOUXVRKZDTDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C#CC2=CSC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.